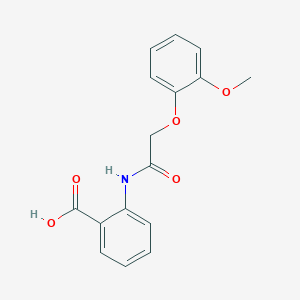

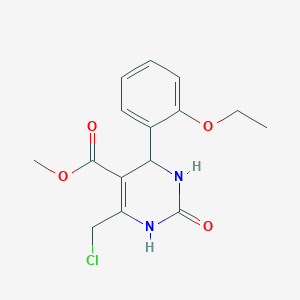

![molecular formula C20H21N5O4 B2577217 6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034413-00-6](/img/structure/B2577217.png)

6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds .

Synthesis Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

- Synthesis and Anti-Fibrosis Activity : Novel heterocyclic compounds, including pyrimidine derivatives similar to the specified chemical, were synthesized and evaluated for anti-fibrotic activities. These compounds showed promising results in inhibiting the expression of collagen and hydroxyproline content, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

Antibacterial Activity

- Synthesis and Antibacterial Activity of Pyrimidine Derivatives : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the specified chemical, were prepared and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Inhibition of P450 Enzymes

- Inhibition of Human P450 Enzymes : Nicotinic acid and nicotinamide, compounds related to the specified chemical, have been studied for their ability to inhibit human P450 enzymes. This research is relevant for understanding the metabolic interactions and potential drug interactions of similar compounds (Gaudineau & Auclair, 2004).

Nicotinamide in Cosmetic Science

- Biologic Actions of Nicotinamide in Cosmetic Science : Nicotinamide, which shares a pyridine moiety with the specified chemical, is involved in various oxidation-reduction reactions and acts as an antioxidant. It has gained interest in the prevention and treatment of several skin diseases, highlighting the potential dermatological applications of related compounds (Otte, Borelli, & Korting, 2005).

Electron Attachment Studies

- Dissociative Electron Attachment to Nicotinamide : Studies on nicotinamide involving dissociative electron attachment, which is relevant for understanding the chemical behavior of similar pyridine-containing compounds in biological systems (Ziegler et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-cyclopentyloxy-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-18(13-7-8-16(23-12-13)29-14-4-1-2-5-14)22-10-11-25-19(27)15-6-3-9-21-17(15)24-20(25)28/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,22,26)(H,21,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZHSCKZKFGEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

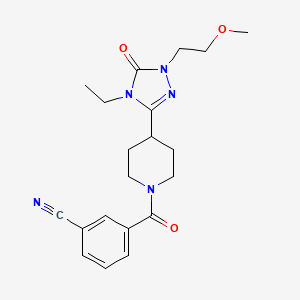

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)

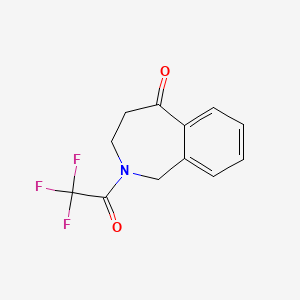

![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)

![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)

![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)